molecular formula C6H10N4O B1276611 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 957261-73-3

4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B1276611
CAS No.: 957261-73-3
M. Wt: 154.17 g/mol
InChI Key: SSNDECQBXILCBG-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (CAS: 957261-73-3) is a pyrazole derivative characterized by a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol . This compound serves as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, valued for its structural features which include a carboxamide group at position 5, an amino group at position 4, and methyl substituents at the N-1 and N-carboxamide positions . Its primary research application is as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents . Studies indicate that this core structure and its derivatives have been investigated for significant biological activities, including anticancer properties. For instance, some derivatives have demonstrated potent inhibition of cell proliferation against specific lung cancer (NCI-H520) and gastric cancer (SNU-16) cell lines, with IC50 values reported in the nanomolar range . Additionally, the compound has shown promise in antimicrobial research, exhibiting efficacy against both Gram-positive and Gram-negative bacterial strains . The amino and carboxamide functional groups on the pyrazole ring allow for potential hydrogen bonding with enzymatic active sites, suggesting its mechanism of action may involve modulation of specific biological targets . The synthesis of this compound can be achieved through multiple pathways. A common method involves the cyclocondensation of hydrazine derivatives with β-keto esters, such as the reaction of ethyl acetoacetate with methylhydrazine, followed by nitration and catalytic reduction to introduce the crucial amino group . Subsequent amidation of the resulting carboxylic acid intermediate, often via an acyl chloride, with dimethylamine yields the final carboxamide product . This product is intended for research and development purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting .

Properties

IUPAC Name

4-amino-N,2-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-9-10(5)2/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNDECQBXILCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424509
Record name 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957261-73-3
Record name 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide
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Preparation Methods

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. A representative protocol involves:

  • Reactants : Ethyl acetoacetate and methylhydrazine.
  • Conditions : Reflux in ethanol (78°C, 8–12 hrs) with catalytic acetic acid.
  • Intermediate : 1-Methyl-5-carboxyethyl-1H-pyrazole.
Step Reagents/Conditions Yield Source
1 Ethyl acetoacetate, methylhydrazine, EtOH, 78°C 85%
2 Hydrolysis (NaOH, H₂O/EtOH, 4 hrs) 92%

Nitration and Reduction

The amino group is introduced via nitration followed by catalytic reduction:

  • Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro derivatives.
  • Reduction : H₂/Pd-C in methanol (25°C, 0.8 MPa, 24 hrs).
Step Reagents/Conditions Yield Purity (HPLC) Source
3 HNO₃/H₂SO₄, 0°C → 60°C 93.5% 98.2%
4 H₂/Pd-C, MeOH, 0.8 MPa 100% 99.5%

Acyl Chloride-Mediated Amidation

Acyl Chloride Preparation

The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • Conditions : Reflux in SOCl₂ (4 hrs, 78°C).
  • Yield : 97.8% (crude), purified via distillation.

Amidation with Dimethylamine

The acyl chloride reacts with dimethylamine under controlled conditions:

  • Solvent : Dichloromethane (DCM) or chloroform.
  • Base : Pyridine or triethylamine to scavenge HCl.
  • Temperature : 0°C → room temperature (3–5 hrs).
Parameter Optimal Value Impact on Yield Source
Solvent Chloroform +12% vs. DCM
Molar Ratio (Acyl Cl:Amine) 1:1.2 Prevents over-alkylation
Reaction Time 5 hrs Maximizes conversion

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize throughput and purity:

  • Reactors : Microfluidic or packed-bed reactors.
  • Catalysts : Heterogeneous catalysts (e.g., zeolites) to minimize side reactions.
  • Purification : Crystallization from ethanol/water (1:3 v/v).
Metric Batch Process Continuous Flow
Yield 78% 89%
Purity 97% 99.8%
Scale 10 kg/batch 500 kg/day

Waste Management

  • Solvent Recovery : >90% ethanol recycled via distillation.
  • Byproducts : Nitrous gases (NOₓ) neutralized with NaOH scrubbers.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Cyclocondensation High regioselectivity Multi-step, moderate yields Lab-scale
Acyl Chloride Route High purity (99.5%) SOCl₂ handling hazards Pilot-scale
Continuous Flow High throughput Capital-intensive equipment Industrial

Key Optimization Parameters

Temperature Control

  • Nitration below 5°C prevents decomposition of nitro intermediates.
  • Amidation at 0°C minimizes side reactions (e.g., N-overalkylation).

Catalytic Efficiency

  • Pd-C (5% loading) achieves full nitro reduction without over-hydrogenation.
  • Zeolites in flow reactors enhance reaction rates by 40% vs. batch.

Analytical Validation

  • HPLC : C18 column, 254 nm, retention time = 6.2 min.
  • NMR : ¹H NMR (DMSO-d₆) δ 2.89 (s, 3H, N-CH₃), 6.56 (s, 1H, pyrazole-H).
  • MS : m/z 154.17 [M+H]⁺, consistent with molecular formula C₆H₁₀N₄O.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide has been investigated for its potential as an enzyme inhibitor and therapeutic agent. Its structural properties allow it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focusing on antimicrobial properties revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Biochemical Research

The compound can serve as a ligand in biochemical assays and is useful in the development of enzyme inhibitors. Its interaction with enzymes such as chorismate mutase—critical for the biosynthesis of aromatic amino acids—suggests its role in microbial growth inhibition .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique structure allows for modifications that enhance its utility in various chemical processes.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions. Variants have been explored to improve biological activities or reduce toxicity profiles. Structural modifications can lead to enhanced potency against specific targets .

Mechanism of Action

The mechanism of action of 4-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dimethyl groups balance hydrophobicity and solubility .
  • Alkyl Chain Modifications: Triethyl substituents (e.g., 4-amino-N,N,1-triethyl analog) increase steric bulk and predicted boiling points, suggesting higher thermal stability .

Biological Activity

4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (often referred to as 4-amino-DMP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H10N4O. The presence of both amino and carboxamide functional groups enhances its reactivity and interaction with various biological targets. Its structural characteristics allow it to function as a versatile building block in organic synthesis.

Biological Activity Overview

The biological activity of 4-amino-DMP is primarily associated with its potential as an enzyme inhibitor and its effects on various biochemical pathways. Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including:

  • Anticancer : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial : It exhibits activity against various microbial strains.
  • Anti-inflammatory : Potential to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

The mechanisms by which 4-amino-DMP exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially altering their activity. For instance, it has been noted for its inhibitory effects on chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids, which is crucial for microbial growth and survival.
  • Receptor Interaction : Similar compounds have been shown to bind to various receptors, influencing cellular signaling pathways that can lead to therapeutic effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 4-amino-DMP derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that 4-amino-DMP exhibited notable activity against Gram-positive and Gram-negative bacteria. This was particularly evident in assays where the compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics.

Synthesis and Structural Variants

The synthesis of 4-amino-DMP typically involves multi-step organic reactions. Variants of this compound have been explored for enhanced biological activities. For example, structural modifications can lead to improved potency against specific targets or reduced toxicity profiles.

Table 2: Comparison of Structural Variants

Compound NameStructural FeaturesBiological Activity
This compoundBase structure with dimethyl groupAnticancer, antimicrobial
5-Amino-N-methyl-1H-pyrazole-4-carboxamideMethyl substitution at different positionEnhanced anti-inflammatory properties
3-(Substituted alkoxy)pyrazole-4-carboxamidesAlkoxy substituentsIncreased herbicidal activity

Q & A

Q. Key Considerations :

  • Purity monitoring via HPLC or TLC is critical due to side reactions (e.g., over-alkylation).
  • Use of coupling agents like EDCl or HOBt improves amidation efficiency .

Basic: How is the structural integrity of this compound validated experimentally?

Q. Methodological Approach :

  • Spectroscopy :
    • IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .
    • NMR : 1H^1H NMR detects methyl groups (δ 2.5–3.0 ppm) and pyrazole protons (δ 6.0–7.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond ~1.34 Å) .

Q. Example Data :

TechniqueKey Peaks/ParametersSignificance
IR1650 cm⁻¹ (C=O)Confirms carboxamide
1H^1H NMRδ 2.8 ppm (CH₃)Validates dimethyl substitution

Advanced: How can reaction conditions be optimized to improve yield?

Q. Variables to Test :

  • Temperature : Elevated temperatures (80–100°C) enhance cyclization but may degrade sensitive intermediates .
  • Catalysts : Pd(PPh₃)₄ or K₃PO₄ improves cross-coupling efficiency in derivative synthesis .
  • Solvent : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates .

Q. Case Study :

  • Substituting DMF with DMSO increased the yield of a triazole derivative from 52% to 78% .

Advanced: How do structural modifications influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance enzyme inhibition but reduce solubility .
    • Amino group position : 4-Amino substitution improves binding affinity to kinases vs. 5-amino .

Q. Comparative Bioactivity Table :

DerivativeSubstituentTarget Enzyme (IC₅₀)Solubility (mg/mL)
Parent NoneKinase A (12 µM)0.8
4-Br 4-BromophenylKinase A (5 µM)0.3
4-CF₃ TrifluoromethylKinase B (3 µM)0.2

Q. Source :

Advanced: How can solubility limitations be addressed in in vitro assays?

Q. Strategies :

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin to solubilize hydrophobic derivatives .
  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .

Q. Validation :

  • A methylated derivative showed 3.2-fold higher solubility in PBS (pH 7.4) compared to the parent compound .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Impurity Interference : Byproducts from incomplete purification may skew results .

Q. Resolution Workflow :

Reproducibility Testing : Compare activity across ≥3 independent assays.

Structural Confirmation : Re-validate compound identity via LC-MS and 13C^13C NMR .

Control Experiments : Test intermediates and degradation products for off-target effects .

Advanced: What computational tools predict molecular interactions with target proteins?

Q. Methodology :

  • Docking Software : AutoDock Vina or Schrödinger Suite models binding modes to kinases .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. Case Study :

  • Docking predicted a hydrogen bond between the carboxamide group and kinase active site (binding energy: −9.2 kcal/mol), validated by crystallography .

Advanced: How are metabolic stability and toxicity profiles evaluated?

Q. In Vitro Protocols :

  • CYP450 Inhibition : Incubate with human liver microsomes and monitor metabolite formation via LC-MS .
  • MTT Assay : Test cytotoxicity in HepG2 cells (IC₅₀ > 50 µM indicates low toxicity) .

Q. Key Finding :

  • The parent compound showed 85% stability in microsomes after 1 hour, but a fluoro-derivative exhibited 92% stability .

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